molecular formula C7H4N4O B14011177 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile

5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No.: B14011177
M. Wt: 160.13 g/mol
InChI Key: CHPOGLYEICOHJS-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused pyrazole and pyridine rings, which confer unique chemical properties and biological activities. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°C . Another method involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with methyl cyanoacetate in acetic acid under reflux in the presence of pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Cyclocondensation: Formation of the pyrazolopyridine ring system.

    Substitution: Introduction of different functional groups on the pyrazole or pyridine rings.

    Oxidation and Reduction: Modifications of the oxidation state of the compound.

Common Reagents and Conditions

    Cyclocondensation: Methyl cyanoacetate, acetic acid, pyrrolidine.

    Substitution: Halogenated reagents, nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of p38 mitogen-activated protein kinases, which play a crucial role in the regulation of inflammatory responses . By inhibiting these kinases, the compound can modulate the activity of various signaling pathways involved in inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can be further modified to introduce various pharmacophore groups. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

5-oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C7H4N4O/c8-2-4-1-5-6(3-9-11-5)10-7(4)12/h1,3H,(H,9,11)(H,10,12)

InChI Key

CHPOGLYEICOHJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC2=C1NN=C2)C#N

Origin of Product

United States

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